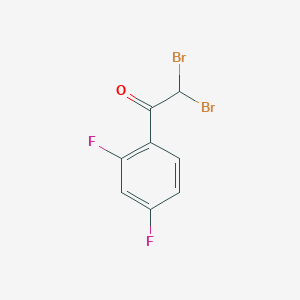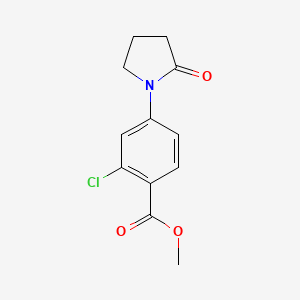
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) is a complex organosilicon compound with significant applications in organic synthesis and materials science. This compound is characterized by the presence of boronic acid pinacol ester groups attached to a diphenylsilanediyl core, making it a valuable building block for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) typically involves the reaction of diphenylsilanediyl with 3,1-phenylene diboronic acid pinacol ester under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using column chromatography or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) undergoes various types of chemical reactions, including:
Oxidation: The boronic acid pinacol ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.
Substitution: The boronic acid pinacol ester groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boronic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and resins.
Mecanismo De Acción
The mechanism of action of (Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) involves the interaction of its boronic acid pinacol ester groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical and physical properties. The compound’s ability to form stable boron-oxygen bonds makes it particularly useful in applications requiring strong and durable materials.
Comparación Con Compuestos Similares
Similar Compounds
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid): Similar structure but lacks the pinacol ester groups.
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Methyl Ester): Contains methyl ester groups instead of pinacol ester groups.
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Ethyl Ester): Contains ethyl ester groups instead of pinacol ester groups.
Uniqueness
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) is unique due to the presence of pinacol ester groups, which enhance its stability and reactivity compared to other similar compounds. This makes it a valuable reagent in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C36H42B2O4Si |
|---|---|
Peso molecular |
588.4 g/mol |
Nombre IUPAC |
diphenyl-bis[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane |
InChI |
InChI=1S/C36H42B2O4Si/c1-33(2)34(3,4)40-37(39-33)27-17-15-23-31(25-27)43(29-19-11-9-12-20-29,30-21-13-10-14-22-30)32-24-16-18-28(26-32)38-41-35(5,6)36(7,8)42-38/h9-26H,1-8H3 |
Clave InChI |
JCZXNIWHKAEYBZ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC(=C5)B6OC(C(O6)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13708749.png)
![tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13708760.png)






![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)





